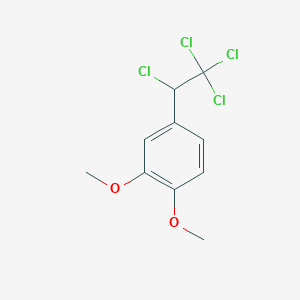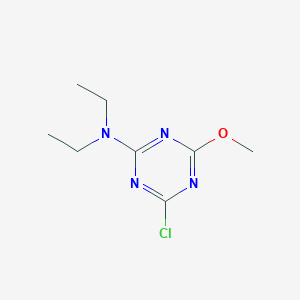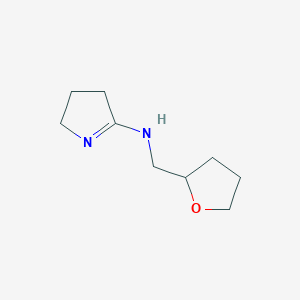
1-(oxolan-2-yl)-N-(pyrrolidin-2-ylidene)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Oxolan-2-yl)-N-(pyrrolidin-2-ylidene)methanamine is an organic compound characterized by the presence of an oxolane (tetrahydrofuran) ring and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(oxolan-2-yl)-N-(pyrrolidin-2-ylidene)methanamine typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of 1,4-dihalobutanes with a suitable base.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is often synthesized via the cyclization of 1,4-diaminobutanes.
Coupling of Rings: The final step involves coupling the oxolane and pyrrolidine rings through a condensation reaction, often using a suitable aldehyde or ketone under acidic or basic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the cyclization and coupling reactions.
Continuous Flow Processing: Employing continuous flow reactors to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Oxolan-2-yl)-N-(pyrrolidin-2-ylidene)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the oxolane or pyrrolidine rings are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation Products: Oxo derivatives of the original compound.
Reduction Products: Reduced amine derivatives.
Substitution Products: Substituted oxolane or pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
1-(Oxolan-2-yl)-N-(pyrrolidin-2-ylidene)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-(oxolan-2-yl)-N-(pyrrolidin-2-ylidene)methanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to inflammation, microbial growth, or cellular signaling.
Comparación Con Compuestos Similares
1-(Oxolan-2-yl)-N-(pyrrolidin-2-yl)methanamine: Lacks the double bond in the pyrrolidine ring.
1-(Oxolan-2-yl)-N-(pyrrolidin-2-ylidene)ethanamine: Contains an ethyl group instead of a methylene group.
Uniqueness: 1-(Oxolan-2-yl)-N-(pyrrolidin-2-ylidene)methanamine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.
Propiedades
Fórmula molecular |
C9H16N2O |
|---|---|
Peso molecular |
168.24 g/mol |
Nombre IUPAC |
N-(oxolan-2-ylmethyl)-3,4-dihydro-2H-pyrrol-5-amine |
InChI |
InChI=1S/C9H16N2O/c1-4-9(10-5-1)11-7-8-3-2-6-12-8/h8H,1-7H2,(H,10,11) |
Clave InChI |
JLHIIZFVTACDEJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CNC2=NCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}diethylamine](/img/structure/B12122932.png)

![N-(4-bromophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12122946.png)
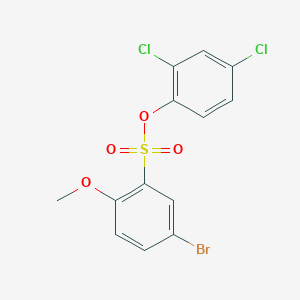
![9-Fluoropyrazino[2,3-c]quinoline-5-carboxylic acid](/img/structure/B12122963.png)
![2-[2-(2,5-Dimethylphenoxy)acetamido]acetic acid](/img/structure/B12122970.png)
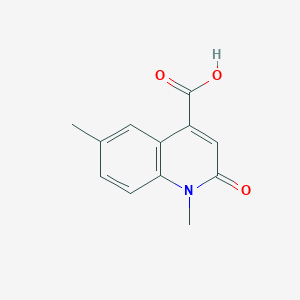
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12122988.png)

![N-(3,5-dichlorophenyl)-2-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B12122997.png)
![N'-[(4-chlorophenyl)carbonyl]-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B12123005.png)
![N-[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12123007.png)
